Cas no 114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)

114562-59-3 structure
Product name:1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
- (±)-N-Hydroxy-3,4-methylenedioxyamphetamine
- 1-(1,3-Benzodioxol-5-yl)-N-hydroxy-2-propanamine
- (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE&
- (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine
- Methylenedioxyhydroxyamphetamine
- N-Hydroxy methylenedioxyamphetamine
- NS00017970
- FNDCTJYFKOQGTL-UHFFFAOYSA-N
- N-Hydroxy-3,4-methylenedioxyamphetamine
- N-hydroxy-3,4-methylenedioxyamphetamine (N-hydroxy MDA)
- SCHEMBL1742365
- (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine, analytical standard
- N-Hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
- NCGC00247701-01
- N-OH-Mda
- 1,3-Benzodioxole-5-ethanamine, N-hydroxy-alpha-methyl-
- SJE1T2B1A7
- DTXSID30860972
- N-Hydroxy mda
- 3,4-METHYLENEDIOXY-N-HYDROXYAMPHETAMINE-
- (+/-)-N-HYDROXY-3,4-(METHYLENEDIOXY)AMPHETAMINE
- MDOH
- 114562-59-3
- UNII-SJE1T2B1A7
- N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine
- N-HYDROXYTENAMPHETAMINE
- 74698-47-8
- n-hydroxy-3,4-methylenedioxymethamphetamine
- CHEMBL127313
- 1,3-BENZODIOXOLE-5-ETHANAMINE, N-HYDROXY-.ALPHA.-METHYL-
- DEA No. 7402
- (+/-)-N(.ALPHA.-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
- N-hydroxy-MDA (hydrochloride)
- MDH (PSYCHEDELIC)
- N-Hydroxy-alpha-methyl-1,3-benzodioxole-5-ethanamine
- Q4043402
- N-HYDROXY-MDA
- (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE
- 3,4-Methylenedioxy-N-hydroxyamphetamine
- AKOS006283222
-
- Inchi: InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
- InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N
- SMILES: ONC(C)CC1=CC2OCOC=2C=C1
Computed Properties
- Exact Mass: 195.09
- Monoisotopic Mass: 195.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.7A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.246
- Boiling Point: 349.7°C at 760 mmHg
- Flash Point: 165.3°C
- Refractive Index: 1.573
- LogP: 1.71600
1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Related Literature
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-) Related Products
- 74698-47-8(1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)
- 14489-75-9(Methyl-1-naphthalenemethylamine)
- 442865-03-4(7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1262004-20-5(2-hydroxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid)
- 150756-35-7(Acetic acid,2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]-)
- 1699741-94-0((5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol)
- 2098127-00-3(N1-(Pyrimidin-4-yl)ethane-1,2-diamine dihydrochloride)
- 941380-01-4(5-Chloro-2-fluoro-n-phenylbenzamide)
- 1041583-35-0(4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride)
- 440322-93-0(3-amino-2-(4-methoxyphenoxy)methyl-3H,9H-1,2,4triazolo3,2-bquinazolin-9-one)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
